1,4-Bis{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}butane-2,3-diol
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Overview
Description
1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL is a complex organic compound featuring a 1,3,4-oxadiazole ring, which is known for its diverse applications in medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL typically involves the cyclization of acyclic precursors such as semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphoryl chloride (POCl₃), phosphorus pentachloride (PCl₅), and polyphosphoric acid (PPA) . The reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), halogenated derivatives
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
1,3,4-Oxadiazole Derivatives: These compounds also contain the oxadiazole ring but differ in their substitution patterns and reactivity.
Uniqueness
1,4-BIS({[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]SULFANYL})BUTANE-2,3-DIOL is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C22H22N4O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
1,4-bis[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]butane-2,3-diol |
InChI |
InChI=1S/C22H22N4O4S2/c27-17(11-31-13-19-23-25-21(29-19)15-7-3-1-4-8-15)18(28)12-32-14-20-24-26-22(30-20)16-9-5-2-6-10-16/h1-10,17-18,27-28H,11-14H2 |
InChI Key |
RTJUVEVAHNDQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CSCC(C(CSCC3=NN=C(O3)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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